molecular formula C12H11ClN2O3 B2985584 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one CAS No. 2095779-74-9

6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2985584
CAS No.: 2095779-74-9
M. Wt: 266.68
InChI Key: CSXWQKFIJKBSSH-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chloro and dimethoxyphenyl groups in the molecule suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted phenylhydrazine and a chlorinated pyridazine derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).

    Heating: The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation might produce a pyridazinone oxide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-phenylpyridazin-3(2H)-one: Lacks the dimethoxy groups, which may affect its biological activity.

    2-(3,5-Dimethoxyphenyl)pyridazin-3(2H)-one: Lacks the chloro group, which may influence its reactivity and pharmacological properties.

Uniqueness

6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of both chloro and dimethoxyphenyl groups, which can confer distinct chemical and biological properties. These functional groups may enhance its reactivity and potential as a pharmacologically active compound.

Properties

IUPAC Name

6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-17-9-5-8(6-10(7-9)18-2)15-12(16)4-3-11(13)14-15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXWQKFIJKBSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)C=CC(=N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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